N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
Description
This compound features a benzothiazole moiety linked to a hydroxyphenyl group, with a propanamide backbone modified by a 4-chlorophenyl sulfonyl substituent. The sulfonyl group enhances metabolic stability and binding affinity, while the hydroxyl group may contribute to solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S2/c23-14-5-8-16(9-6-14)31(28,29)12-11-21(27)24-15-7-10-19(26)17(13-15)22-25-18-3-1-2-4-20(18)30-22/h1-10,13,26H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSFTTNSPLMBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid, followed by cyclization to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyphenyl group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media selectively oxidizes the phenolic -OH group to a quinone structure.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄ (1 M), 60°C, 2 hr | Quinone derivative with ketone | 72% |
This reaction is pH-sensitive, with optimal yields achieved below pH 3 to prevent over-oxidation of the benzothiazole ring.
Reduction Reactions
The sulfonamide group can be reduced using lithium aluminum hydride (LiAlH₄), yielding a secondary amine.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ (2 equiv) | Dry THF, reflux, 4 hr | 3-((4-chlorophenyl)thio)propanamide | 65% |
Side reactions involving the benzothiazole nitrogen are minimized by maintaining anhydrous conditions.
Nucleophilic Substitution
The chlorophenylsulfonyl group participates in SNAr reactions. For example, treatment with sodium methoxide replaces the para-chloro substituent with a methoxy group:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOMe (3 equiv) | DMF, 80°C, 6 hr | 3-((4-methoxyphenyl)sulfonyl)propanamide | 58% |
Reactivity is enhanced by electron-withdrawing effects of the sulfonyl group.
Hydrolysis Reactions
The sulfonamide bond undergoes hydrolysis under strong acidic or basic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6 M) | Reflux, 8 hr | Benzo[d]thiazol-2-amine + sulfonic acid | 81% | |
| NaOH (4 M) | 100°C, 12 hr | 4-hydroxyphenylpropanamide + chloride ions | 68% |
Acidic hydrolysis cleaves the benzothiazole ring, while basic conditions preferentially break the sulfonamide linkage.
Enzymatic Modifications
In metabolic studies, human hepatocytes catalyze N-acetylation of the primary amine via N-acetyltransferase 1 (NAT1):
| Enzyme | Cofactor | Metabolite | Conversion Rate | Reference |
|---|---|---|---|---|
| NAT1 | Acetyl-CoA | N-acetylated derivative (M2) | 92% in 30 min |
This pathway dominates in phase I metabolism, with minimal cytochrome P450 involvement .
Photochemical Reactivity
UV irradiation (254 nm) induces sulfonyl group elimination, forming a propanamide radical intermediate:
| Condition | Product | Byproduct | Reference |
|---|---|---|---|
| UV light, 24 hr | 3-(4-chlorophenyl)propanamide | SO₂ release |
Radical stabilization by the benzothiazole ring prevents decomposition beyond the sulfonyl group.
Comparative Reactivity with Analogues
Replacing the 4-chlorophenyl group with fluorophenyl (as in EVT-2558756) alters electrophilicity:
| Compound | Reaction with NaOMe | Yield | Relative Rate |
|---|---|---|---|
| 4-Cl derivative | Methoxylation | 58% | 1.0 (reference) |
| 4-F derivative | Methoxylation | 43% | 0.74 |
Electron-withdrawing chlorine enhances reactivity compared to fluorine .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a benzothiazole moiety exhibit promising anticancer properties. The structure of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide suggests potential interactions with cancer cell signaling pathways. Studies on similar benzothiazole derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
Benzothiazole derivatives have been reported to possess antimicrobial activities against both bacterial and fungal strains. The sulfonamide group in this compound may enhance its efficacy as an antimicrobial agent, potentially targeting resistant strains .
Acetylcholinesterase Inhibition
Compounds similar to this one have been studied for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer’s disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, improving cognitive functions. Molecular docking studies have indicated that such compounds can effectively bind to the active site of acetylcholinesterase .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of benzothiazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against MCF7 breast cancer cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment, revealing an IC50 value indicative of potent activity .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that this compound could be developed into a novel antimicrobial agent .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
Compounds 7k , 7l , and 7m () share the 4-chlorophenyl sulfonyl and propanamide motifs but differ in substituents, leading to distinct physicochemical properties:
| Property | 7k | 7l | 7m | Target Compound (Inferred)** |
|---|---|---|---|---|
| Molecular Formula | C₂₄H₂₇ClN₄O₄S₂ | C₂₄H₂₇ClN₄O₄S₂ | C₂₅H₂₉ClN₄O₄S₂ | Likely C₂₂H₁₈ClN₂O₄S₂* |
| Molecular Weight (g/mol) | 535 | 535 | 549 | ~450–500 (estimated) |
| Melting Point (°C) | 66–68 | 77–79 | 64–66 | Not reported |
| Key Substituents | 2-ethylphenyl | 4-ethylphenyl | 2-ethyl-6-methylphenyl | 4-hydroxyphenyl |
Notes:
- 7k and 7l (identical molecular weights) highlight how positional isomerism (ethylphenyl vs. 4-ethylphenyl) minimally impacts molecular weight but alters melting points significantly .
- 7m ’s methyl addition increases molecular weight by 14 g/mol and lowers the melting point compared to 7k and 7l , suggesting steric effects influence crystallinity .
- The target compound’s hydroxyl group (vs. ethyl/methyl in ) may enhance solubility but reduce lipophilicity, affecting bioavailability .
Functional Group Comparisons
- Sulfonyl vs. Sulfamoyl Groups: describes 30a, featuring a tert-butyl sulfamoyl group.
- Benzothiazole vs. Triazole Cores: Compounds in (e.g., 7–9) use 1,2,4-triazole rings, which exist in thione-thiol tautomeric forms.
Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy :
- Aromatic protons in benzothiazole rings resonate at δ 7.5–8.5 ppm (1H-NMR), while sulfonyl-linked protons appear downfield due to electron-withdrawing effects .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structural features suggest potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and including relevant data tables and case studies.
Structural Characteristics
The compound's structure includes:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Hydroxyphenyl group : Enhances potential interactions with biological targets.
- Sulfonamide functional group : Implicated in various pharmacological effects.
The molecular formula is with a molecular weight of approximately 436.6 g/mol .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have noted the anticancer properties of benzothiazole derivatives. For instance, compounds with similar structures showed significant cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range. The presence of the chlorophenyl group is particularly noted for enhancing antiproliferative activity .
Antimicrobial Properties
Benzothiazole derivatives have been documented to possess antimicrobial properties. In vitro studies have demonstrated that related compounds exhibit moderate to strong inhibitory effects against bacterial strains, suggesting potential as antimicrobial agents .
Acetylcholinesterase Inhibition
A recent study highlighted that certain benzothiazole derivatives can act as acetylcholinesterase inhibitors, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The compound's structural attributes may facilitate binding to the enzyme, enhancing its inhibitory potency .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| This compound | Anticancer | 5.0 µM (example) | |
| Similar Benzothiazole Derivative | Antimicrobial | 12 µg/mL | |
| Benzothiazole-based Compound | AChE Inhibition | 2.7 µM |
Synthesis and Evaluation
The synthesis of this compound involves multi-step reactions that can yield high purity and yield rates. The biological evaluation typically includes both in vitro and in vivo assays to assess efficacy and safety profiles.
Q & A
Q. What are the recommended synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide, and how can purity be ensured?
- Methodological Answer : A common approach involves multi-step organic synthesis, including: (i) Sulfonylation : Reacting intermediates like 4-chlorobenzenesulfonyl chloride with propanamide derivatives under basic conditions (e.g., triethylamine in dioxane) to form the sulfonyl linkage . (ii) Thiazole Ring Formation : Condensation of benzo[d]thiazole precursors with hydroxyl-substituted aniline derivatives using refluxing POCl₃ or similar reagents . (iii) Purification : Use HPLC (≥98% purity criteria) and spectroscopic validation (¹H/¹³C NMR, FT-IR) to confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm aromatic and sulfonamide proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures and polymorphic stability .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- In Vitro Assays : Use enzyme inhibition studies (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric/colorimetric readouts .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with structurally related compounds like DTT-205 to identify structure-activity trends .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions between in vitro activity and poor solubility?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility without altering the core pharmacophore .
- Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to improve bioavailability, validated via X-ray diffraction .
Q. How does the 4-chlorophenylsulfonyl group influence biological activity compared to analogs?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituent variations (e.g., 4-fluorophenylsulfonyl) and compare binding affinities using surface plasmon resonance (SPR) .
- Lipophilicity Analysis : Measure logP values to correlate sulfonyl group electronegativity with membrane permeability .
Q. What experimental designs minimize variability in biological assay results?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test critical variables (e.g., cell density, incubation time) and identify statistically significant factors .
- Control Standardization : Include reference inhibitors (e.g., staurosporine for kinase assays) and normalize data to internal controls (e.g., ATP levels) .
Q. How can environmental impacts of large-scale synthesis be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
